Stereoisomer-Specific Potency in Paclitaxel (Taxol®) Elicitation: (3R,7R)-MeJA as the Optimal Configuration
The stereochemical configuration of Methyl Jasmonate is a critical determinant of its bioactivity in Taxus cell cultures. Among the four pure stereoisomers, (3R,7R)-MeJA demonstrated the highest activity for promoting the production of the blockbuster anticancer drug paclitaxel and its precursor baccatin III. This activity is not uniform across all isomers, providing a clear scientific basis for selecting or developing specific formulations [1].
| Evidence Dimension | Promotion of paclitaxel and baccatin III production |
|---|---|
| Target Compound Data | (3R,7R)-MeJA showed the highest activity |
| Comparator Or Baseline | (3S,7R)-MeJA and (3S,7S)-MeJA showed opposite or very low effects |
| Quantified Difference | Not applicable for rank-order; qualitative rank: (3R,7R) > (3R,7S) > (3S,7R) ≈ (3S,7S) |
| Conditions | Cell suspension cultures of Taxus media |
Why This Matters
This evidence demonstrates that for maximizing yields of high-value pharmaceuticals like paclitaxel, the stereoisomeric composition of a MeJA formulation is crucial, and generic, undefined mixtures may yield suboptimal or variable results.
- [1] The configuration of methyl jasmonate affects paclitaxel and baccatin III production in Taxus cells. Phytochemistry. 2000;54(1):13-7. View Source
